MCHR1 antagonist 3

MCHR1 pharmacology obesity binding affinity

Reproducible MCHR1 antagonism studies require precise characterization of affinity and off-target effects. Many analogs lack published Ki or CYP inhibition data, risking experimental artifacts. This compound offers: - Defined MCHR1 Ki (via analog): 50 nM for radioligand binding assays - CYP3A4 IC50: 35 nM - ideal positive control for DDI studies - Spirohydantoin scaffold for SAR exploration Peripheral MCHR1 research recommended pending BBB confirmation. BenchChem provides analytical QC and global delivery.

Molecular Formula C29H36N4O2
Molecular Weight 472.6 g/mol
Cat. No. B12423029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCHR1 antagonist 3
Molecular FormulaC29H36N4O2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)N4CCCC4)C5CC6=CC=CC=C6C5
InChIInChI=1S/C29H36N4O2/c1-2-32-28(35)33(26-19-23-7-3-4-8-24(23)20-26)27(34)29(32)13-17-30(18-14-29)21-22-9-11-25(12-10-22)31-15-5-6-16-31/h3-4,7-12,26H,2,5-6,13-21H2,1H3
InChIKeyRDDNGEWEYVTDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCHR1 Antagonist 3: A Spirohydantoin-Derived Melanin-Concentrating Hormone Receptor-1 (MCHR1) Antagonist for Obesity and Energy Metabolism Research


MCHR1 antagonist 3 (CAS: 1069622-60-1) is a synthetic small molecule that acts as a potent antagonist of the melanin-concentrating hormone receptor-1 (MCHR1), a G protein-coupled receptor implicated in the central regulation of feeding behavior and energy homeostasis [1]. This compound is derived from a spirohydantoin scaffold and has been employed in preclinical studies to regulate energy metabolism [2]. As an analog of the well-characterized 'Compound 1', it belongs to a chemical series that exhibits nanomolar binding affinity for MCH-R1, though specific quantitative data for the analog itself remain limited [1].

MCHR1 antagonism pathway studies
Spirohydantoin scaffold SAR exploration
Analog of Compound 1 with reported binding context
Peripheral or in vitro MCHR1 target validation

MCHR1 Antagonist 3: Why Substitution with Other MCHR1 Antagonists Requires Careful Evaluation


MCHR1 antagonists vary significantly in receptor binding affinity (Ki values ranging from sub-nanomolar to >50 nM), off-target liabilities such as CYP3A4 inhibition, and blood-brain barrier permeability [1]. For example, compounds like MCHR1 antagonist 4 demonstrate Ki values of 0.74 nM , while others like BMS-819881 show Ki of 7 nM [2]. These differences can translate to divergent in vivo efficacy, safety margins, and CNS exposure profiles. Simple substitution without understanding these quantitative parameters can compromise experimental reproducibility and lead to misinterpretation of MCHR1-mediated biology.

Binding affinity gap
Affinity differences among MCHR1 antagonists may shift occupancy requirements and experimental design.
CYP3A4 inhibition profile
Potent CYP3A4 inhibition may alter pharmacokinetics in co-administration study models.
CNS penetration uncharacterized
Unconfirmed blood-brain barrier permeability limits direct substitution in central feeding studies.
Selectivity undefined
Lack of selectivity profiling may confound phenotypic readouts in complex biological systems.

MCHR1 Antagonist 3: Quantitative Evidence Guide for Scientific Selection and Procurement


MCHR1 Binding Affinity: MCHR1 Antagonist 3 (via Analog Compound 1) Shows 50 nM Ki, Lower Potency than High-Affinity Antagonists

MCHR1 antagonist 3 is an analog of Compound 1 from the spirohydantoin series. Compound 1 exhibits a Ki value of 50 nM for MCH-R1 in radioligand binding assays [1]. In contrast, MCHR1 antagonist 4 (Compound 2m) demonstrates sub-nanomolar affinity with Ki values of 0.74 nM for human MCHR1 and 0.76 nM for rat MCHR1 . This represents an approximately 67-fold difference in binding potency under comparable assay conditions.

MCHR1 Binding Affinity
Cross-study comparable
~50 nM Ki (via analog) vs comparator 0.74 nM Ki
Lower binding affinity context
Radioligand binding assay (human MCHR1)
MCHR1 pharmacology obesity binding affinity

CYP3A4 Inhibition Liability: MCHR1 Antagonist 3 (via Analog Compound 1) Shows Potent CYP3A4 Inhibition (IC50 35 nM), a Potential Off-Target Concern

Compound 1, the parent analog of MCHR1 antagonist 3, is a potent inhibitor of CYP3A4 with an IC50 of 35 nM [1]. In comparison, BMS-819881, another MCHR1 antagonist, exhibits much weaker CYP3A4 activity with an EC50 of 13 μM (13,000 nM) [2]. This represents an approximately 370-fold lower potency for CYP3A4 inhibition, suggesting that MCHR1 antagonist 3 may carry a higher risk of drug-drug interactions or altered pharmacokinetics in polypharmacy studies.

CYP3A4 Inhibition
Cross-study comparable
IC50 35 nM (analog) vs BMS-819881 EC50 13,000 nM
Stronger CYP3A4 inhibition profile
In vitro enzyme inhibition; may alter metabolic readouts
CYP3A4 inhibition drug metabolism off-target effects

Selectivity Profile: MCHR1 Antagonist 3's Selectivity is Uncharacterized, While SNAP 94847 Exhibits Defined Selectivity Over Related Receptors

No published selectivity data are available for MCHR1 antagonist 3 or its parent Compound 1. In contrast, SNAP 94847, a structurally distinct MCHR1 antagonist, has been shown to exhibit >80-fold selectivity over MCHα1A receptors and >500-fold selectivity over MCHD2 receptors [1]. The lack of defined selectivity for MCHR1 antagonist 3 introduces uncertainty regarding potential off-target interactions in complex biological systems.

Receptor Selectivity
Data to verify
Not reported for this chemotype
Selectivity context requires review
SNAP 94847 shows >80-fold selectivity, not directly transferable
receptor selectivity MCHR1 off-target screening

Blood-Brain Barrier Permeability: MCHR1 Antagonist 3's CNS Penetration is Unquantified, Limiting Its Utility in Central MCHR1 Studies

While MCHR1 is predominantly expressed in the CNS, the ability of MCHR1 antagonist 3 to cross the blood-brain barrier has not been explicitly reported. In contrast, MCHR1 antagonist 4 is described as a 'blood-brain barrier permeable MCHR1 antagonist' . Without evidence of CNS penetration, the utility of MCHR1 antagonist 3 in behavioral or central feeding studies remains speculative, limiting its application to in vitro or peripheral target validation.

BBB Permeability
Context-dependent
CNS penetration not reported
Application limited to peripheral or in vitro studies
Confirm before central feeding behavior studies
blood-brain barrier CNS exposure obesity

Structural Scaffold Differentiation: Spirohydantoin Core vs. Diverse Chemotypes May Influence Physicochemical and Pharmacokinetic Properties

MCHR1 antagonist 3 is built on a spirohydantoin scaffold, a chemotype that has been explored for MCHR1 antagonism but is less represented among clinical-stage candidates [1]. Many advanced MCHR1 antagonists, such as RGH-706, utilize different core structures and have demonstrated improved brain penetration and reduced toxicity profiles . The spirohydantoin scaffold may confer distinct physicochemical properties (e.g., lipophilicity, solubility) that affect in vivo performance, though direct comparative data are lacking.

Scaffold Chemotype
Class-level inference
Spirohydantoin core; distinct from advanced chemotypes
Scaffold may influence physicochemical properties
Verification of developability features recommended
spirohydantoin structure-activity relationship drug design

MCHR1 Antagonist 3: Recommended Research and Industrial Application Scenarios


In Vitro MCHR1 Pharmacology and Binding Studies

Given its defined Ki value (via analog Compound 1) of 50 nM, MCHR1 antagonist 3 is suitable for in vitro radioligand binding assays and functional antagonism studies where moderate potency is acceptable. It serves as a useful tool for exploring the spirohydantoin chemical space [1].

CYP3A4 Interaction and Metabolism Studies

The potent CYP3A4 inhibition (IC50 35 nM) of the analog Compound 1 makes MCHR1 antagonist 3 a candidate for studying CYP3A4-mediated drug-drug interactions and for use as a positive control in metabolism assays [1].

Peripheral MCHR1 Target Validation

In the absence of confirmed BBB permeability, MCHR1 antagonist 3 may be best applied in studies targeting peripheral MCHR1 functions, such as in adipose tissue or pancreatic islets, where CNS exposure is not required [2].

Structure-Activity Relationship (SAR) Exploration

As a spirohydantoin analog, this compound provides a starting point for medicinal chemistry efforts to optimize MCHR1 affinity, selectivity, and drug-like properties. Its structural features can be systematically modified to improve potency and reduce CYP3A4 liability [1].

Application
Selection Property
Validation Focus
In vitro MCHR1 binding studies
Spirohydantoin chemotype; reported binding context via analog
Radioligand binding affinity verification
CYP3A4 interaction & metabolism studies
CYP3A4 inhibition profile context
Drug-drug interaction model interpretation
Peripheral MCHR1 target validation
Unconfirmed CNS penetration; peripheral tissue focus
Tissue-specific MCHR1 function
SAR & medicinal chemistry exploration
Spirohydantoin scaffold diversity
Affinity, selectivity, and developability optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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